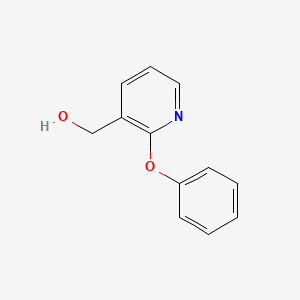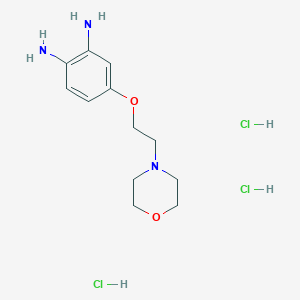
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a biochemical compound with the molecular formula C19H33BClNO2 and a molecular weight of 353.73 . It is used for proteomics research .
Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, can be used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst . Additionally, a catalytic protodeboronation process has been reported for alkyl boronic esters .Applications De Recherche Scientifique
4-DPMPAPE HCl has been used in a variety of scientific research applications. One of the most important applications is in the synthesis of complex molecules. 4-DPMPAPE HCl has been found to be an effective catalyst for the synthesis of complex molecules, such as pharmaceuticals, polymers, and other materials. In addition, 4-DPMPAPE HCl has been used in the study of biochemical and physiological processes. It has been used in the study of the metabolism of drugs, the study of enzyme kinetics, and the study of cell signaling pathways.
Mécanisme D'action
Target of Action
It is known that boronic esters, in general, are valuable building blocks in organic synthesis .
Mode of Action
The compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .
Biochemical Pathways
The compound is involved in the protodeboronation process . Protodeboronation is a reaction where a boronate ester is converted into a boronic acid and an alkene . This process is a key step in many synthetic pathways, including the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-DPMPAPE HCl is its ability to act as a catalyst for a variety of organic transformations. This makes it an ideal reagent for the synthesis of complex molecules and the synthesis of polymers. In addition, 4-DPMPAPE HCl is relatively inexpensive and easy to obtain. However, it is important to note that 4-DPMPAPE HCl is a highly reactive compound and must be handled with care. In addition, it is important to note that 4-DPMPAPE HCl is not suitable for use in all laboratory experiments, as it may not be compatible with certain reagents or solvents.
Orientations Futures
There are a number of potential future directions for 4-DPMPAPE HCl. One potential direction is the use of 4-DPMPAPE HCl in the development of new pharmaceuticals and polymers. In addition, 4-DPMPAPE HCl could be used to study the metabolism of drugs, enzyme kinetics, and cell signaling pathways. Finally, 4-DPMPAPE HCl could be used to develop new catalysts for organic transformations and to synthesize new polymers.
Méthodes De Synthèse
4-DPMPAPE HCl can be synthesized in a variety of ways. One of the most common methods is through the reaction of boronic acid and an alkyl halide. This reaction involves the nucleophilic addition of the boronic acid to the alkyl halide, resulting in the formation of an intermediate boronate ester. This boronate ester can then be hydrolyzed to produce 4-DPMPAPE HCl. Other methods of synthesis include the reaction of an alkyl halide with an alkylboronic acid, the reaction of an alkyl halide with a boronic acid pinacol ester, and the reaction of an alkylboronic acid with a boronic acid pinacol ester.
Propriétés
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBBROUMQVVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)



![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

